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Compound of Interest

Compound Name: JNJ-5207787

Cat. No.: B1673070 Get Quote

An In-depth Technical Guide to JNJ-7777120: A Biased Histamine H4 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract
JNJ-7777120 is a potent and selective, non-imidazole antagonist of the histamine H4 receptor

(H4R). Initially developed for its anti-inflammatory and anti-pruritic properties, further research

has revealed a more complex pharmacological profile. JNJ-7777120 exhibits biased signaling,

acting as an antagonist at the Gαi protein-coupled pathway while functioning as a partial

agonist for β-arrestin2 recruitment. This unique characteristic makes it a valuable tool for

dissecting the distinct signaling cascades downstream of the H4R. This guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and key

experimental protocols related to JNJ-7777120.

Chemical Structure and Properties
JNJ-7777120, with the IUPAC name (5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-

yl)methanone, is a synthetic small molecule. Its development was a significant step in

understanding the role of the H4 receptor in various physiological and pathological processes.

[1] The drug was ultimately abandoned for clinical development due to a short in-vivo half-life

and observed toxicity (hypoadrenocorticism) in animal studies.
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Identifier Value

IUPAC Name
(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-

yl)methanone

CAS Number 459168-41-3

Molecular Formula C₁₄H₁₆ClN₃O

Canonical SMILES
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C

3)Cl

InChI Key HUQJRYMLJBBEDO-UHFFFAOYSA-N

Physicochemical Properties
Property Value Source

Molecular Weight 277.75 g/mol

Appearance Crystalline solid [2]

Purity ≥98%

Solubility

DMSO: ≥50 mg/mL (180.02

mM) 1 eq. HCl: 100 mM

Ethanol: 2 mg/mL

[3][4]

Storage Store at -20°C, desiccate [2][3]

Pharmacokinetics

Oral Bioavailability: ~30%

(rats), 100% (dogs) Half-life:

~3 hours (rats and dogs)

[2][5][6]

Mechanism of Action and Signaling Pathways
JNJ-7777120 is a high-affinity histamine H4 receptor ligand with a Ki value of approximately 4.5

nM.[5][6] It displays over 1,000-fold selectivity for H4R compared to H1, H2, and H3 receptors.

[5][6] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of

hematopoietic origin, such as mast cells, eosinophils, and T cells, implicating it in immune and

inflammatory responses.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.apexbt.com/jnj-7777120.html
https://www.biocrick.com/JNJ-7777120-BCC4543.html
https://www.caymanchem.com/product/10011925/jnj-7777120
https://www.apexbt.com/jnj-7777120.html
https://www.biocrick.com/JNJ-7777120-BCC4543.html
https://www.apexbt.com/jnj-7777120.html
https://www.medchemexpress.com/JNJ-7777120.html
https://www.selleckchem.com/products/jnj-7777120.html
https://www.medchemexpress.com/JNJ-7777120.html
https://www.selleckchem.com/products/jnj-7777120.html
https://www.medchemexpress.com/JNJ-7777120.html
https://www.selleckchem.com/products/jnj-7777120.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Histamine_H4_Receptor_Antagonists_in_Animal_Studies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biased Agonism at the H4 Receptor
The histamine H4 receptor was initially understood to signal exclusively through Gαi proteins,

leading to the inhibition of adenylyl cyclase.[8][9] However, subsequent research has

demonstrated that it can also signal via β-arrestin2 recruitment.[8][9][10][11][12] JNJ-7777120

is a key example of a biased ligand for this receptor.

Gαi Pathway Antagonism: JNJ-7777120 acts as a canonical antagonist, inhibiting G protein

activation induced by agonists like histamine. This blockade prevents the downstream

inhibition of cAMP production.[10]

β-Arrestin2 Pathway Partial Agonism: In contrast, JNJ-7777120 independently promotes the

recruitment of β-arrestin2 to the H4 receptor.[10][11][12] This demonstrates that JNJ-

7777120 can stabilize a receptor conformation that is distinct from the one required for G

protein activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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